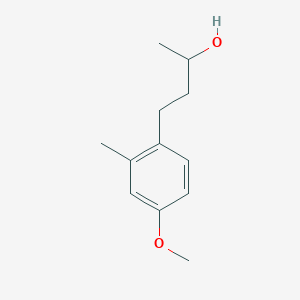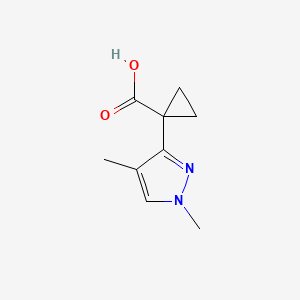
1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a cyclopropane ring attached to the carboxylic acid group and a pyrazole ring substituted with two methyl groups at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with cyclopropane derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid methyl ester
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylate
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazole ring with methyl substitutions.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11(2)10-7(6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
MBTYOWDAKBRQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2(CC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


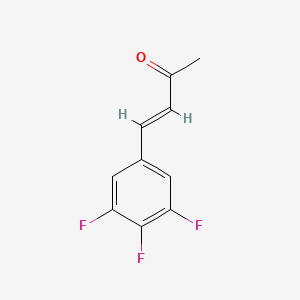

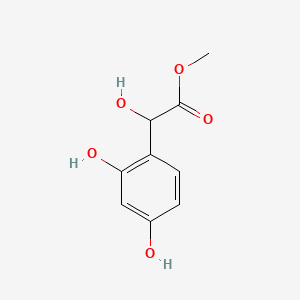
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)

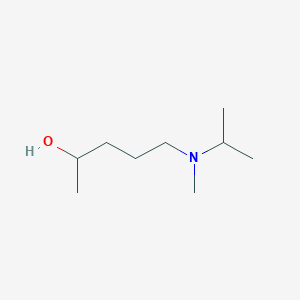
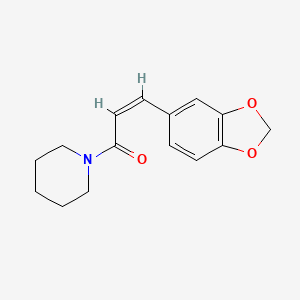

![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
